molecular formula C10H8BrNO2 B1142935 Ethyl 3-bromo-2-cyanobenzoate CAS No. 1261483-68-4

Ethyl 3-bromo-2-cyanobenzoate

Cat. No. B1142935
M. Wt: 254.08002
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-2-cyanobenzoate is a chemical compound that is widely used in scientific research. It is a versatile compound that has been found to have a range of applications in various fields of study, including chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Ethyl 3-bromo-2-cyanobenzoate has a range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of benzoxazole derivatives. It has also been found to be a useful tool in the study of protein-protein interactions, as it can be used to label specific amino acid residues for analysis. Additionally, Ethyl 3-bromo-2-cyanobenzoate has been shown to have potential antitumor and antiviral activity, making it a promising compound for further research in these areas.

Mechanism Of Action

The mechanism of action of Ethyl 3-bromo-2-cyanobenzoate is not fully understood. However, it is believed to function as an electrophilic reagent, reacting with nucleophiles such as amino acids and thiols. This reactivity makes it an effective tool for labeling specific residues in proteins for analysis.

Biochemical And Physiological Effects

Ethyl 3-bromo-2-cyanobenzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its potential antitumor and antiviral activity, suggesting that it may have therapeutic potential in these areas. Additionally, it has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme function. However, its effects on living organisms have not been extensively studied, and further research is needed to fully understand its potential applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 3-bromo-2-cyanobenzoate is its versatility. It can be used in a range of scientific research applications, making it a valuable tool for researchers in various fields. Additionally, its synthesis method is relatively simple and efficient, making it a readily available compound for use in lab experiments.
However, there are also limitations to the use of Ethyl 3-bromo-2-cyanobenzoate in lab experiments. Its effects on living organisms have not been extensively studied, and its potential toxicity is not well understood. Additionally, its reactivity with nucleophiles can make it difficult to control in certain experimental conditions.

Future Directions

There are many potential future directions for research involving Ethyl 3-bromo-2-cyanobenzoate. One area of interest is its potential antitumor and antiviral activity. Further studies are needed to determine its efficacy in these areas and to identify potential therapeutic applications. Additionally, its use in protein-protein interaction studies could be further explored, particularly in the development of new techniques for analyzing complex protein networks. Finally, its potential as a tool for studying enzyme function could be further investigated, particularly in the development of new enzyme inhibitors.

Synthesis Methods

The synthesis of Ethyl 3-bromo-2-cyanobenzoate involves the reaction of 3-bromo-2-cyanobenzoic acid with ethyl alcohol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified through recrystallization. This synthesis method is relatively simple and efficient, making Ethyl 3-bromo-2-cyanobenzoate a readily available compound for scientific research.

properties

IUPAC Name

ethyl 3-bromo-2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-2-14-10(13)7-4-3-5-9(11)8(7)6-12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYNTRQTQYSGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2-cyanobenzoate

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